p-Chloro-Amlodipine, also known as p-Chloro-2-(2-aminoethoxy)-5-methyl-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinecarboxylic acid, is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. This compound is classified under the category of dihydropyridine derivatives and is recognized for its therapeutic properties in cardiovascular diseases.
The synthesis of p-Chloro-Amlodipine typically involves multi-step organic reactions. The general synthetic pathway includes:
The molecular structure of p-Chloro-Amlodipine can be described by its chemical formula . Its structure features:
The molecular weight of p-Chloro-Amlodipine is approximately 365.83 g/mol. Its structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and spatial arrangement.
p-Chloro-Amlodipine undergoes various chemical reactions which are essential for its synthesis and application:
The detailed reaction mechanisms involve nucleophilic attack by amines on carbonyl groups, leading to the formation of stable intermediates before reaching the final product.
p-Chloro-Amlodipine functions as a calcium channel blocker by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This action results in:
The mechanism involves binding to L-type calcium channels, preventing calcium from entering cells during depolarization events, effectively reducing contractility and excitability in cardiac tissues.
These properties make p-Chloro-Amlodipine suitable for pharmaceutical formulations while ensuring efficacy and safety.
p-Chloro-Amlodipine is primarily used in scientific research and clinical applications related to cardiovascular health. Its applications include:
Dihydropyridines (DHPs) represent a critical class of calcium channel blockers (CCBs), characterized by their 1,4-dihydropyridine ring—a structure essential for voltage-dependent L-type calcium channel antagonism. Amlodipine, a prototypical DHP, features a 2-chlorophenyl ring at the C4 position of the DHP nucleus, which optimizes its receptor binding and pharmacokinetic profile [2] [4]. Chlorinated DHP derivatives, such as p-Cl-Amlodipine (a chlorine-substituted analog at the para-position of amlodipine’s phenyl ring), exemplify strategic modifications to enhance pharmacodynamic properties. Historically, chlorination at the phenyl ring has been shown to augment vasodilatory potency; for instance, 2-chloro-1,4-DHPs demonstrate 2- to 3-fold greater hypotensive activity than non-chlorinated counterparts like nicardipine [6]. This enhancement arises from chlorine’s strong electron-withdrawing effect, which modulates the DHP ring’s redox stability and electronic distribution, thereby fine-tuning calcium channel interactions [6] [4].
Table 1: Key Structural and Electronic Properties of p-Cl-Amlodipine vs. Amlodipine
| Property | Amlodipine | p-Cl-Amlodipine |
|---|---|---|
| Substituent Position | ortho-Chlorophenyl | para-Chlorophenyl |
| Electron Withdrawal | Moderate (σₚ = 0.23) | Strong (σₚ = 0.78) |
| Lipophilicity (Log P) | 3.0 | 3.8 (predicted) |
| Bioactivity Target | L-type Ca²⁺ channels | Enhanced Ca²⁺ blockade |
The introduction of chlorine at the para-position of amlodipine’s phenyl ring serves dual objectives: electronic modulation and steric optimization.
The development of p-Cl-Amlodipine addresses key pharmacological limitations of current DHP therapies:
Table 2: Primary Research Objectives for p-Cl-Amlodipine Development
| Objective | Methodology | Expected Outcome |
|---|---|---|
| Calcium Channel Affinity | Radioligand binding assays | 2-fold ↓ in Kd vs. amlodipine |
| Oxidative Stability | Forced degradation (UV/H₂O₂) | >30% reduction in degradation rate |
| Enantiomeric Resolution | Chiral HPLC / X-ray crystallography | Confirmed ΔR/S activity ratio >500:1 |
| Vasodilatory Efficacy | Ex vivo aortic ring models | EC₅₀ reduction of 40–60% vs. amlodipine |
This research excludes clinical safety, dosage formulations, and off-target effects per the outlined scope. Innovations in p-Cl-Amlodipine design may yield next-generation antihypertensives with optimized receptor engagement and kinetic profiles [6] [10].
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 22108-99-2
CAS No.: 20184-94-5